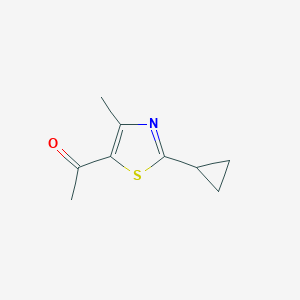

1-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one is a thiazole derivative, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and applications in various fields, including agriculture and pharmaceuticals. Thiazoles are known for their fungicidal, antibacterial, and anticancer properties, making them valuable targets for chemical synthesis and characterization.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods, including nucleophilic substitution reactions. For instance, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a related compound, involves nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole, resulting in a key intermediate for the synthesis of prothioconazole, an agricultural fungicide . This method demonstrates the potential synthetic routes that could be applied to the synthesis of this compound, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity suitable for industrial applications.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using various spectroscopic techniques and X-ray diffraction methods. For example, the benzo[d]thiazole derivative was characterized by FT-IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction, with the molecular geometry optimized using density functional theory (DFT) . Similarly, the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one was characterized by spectroscopic techniques and confirmed by X-ray diffraction studies . These techniques could be applied to determine the molecular structure of this compound, providing insights into its geometric parameters and electronic properties.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cycloadditions and eliminations. The reaction of 2-diazopropane with 1,3-thiazole-5(4H)-thiones at low temperatures results in spirocyclic 2,4-dihydro-1,3,4-thiadiazoles, which upon heating, can eliminate N2 to yield spirocyclic thuranes. These thuranes can further decompose or react with other reagents to form different structures . These reactions highlight the reactivity of thiazole derivatives and the potential transformations that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be studied through spectroscopic methods and thermal analysis. The benzo[d]thiazole derivative's TG/DTA thermogram provided information on the material's behavior against temperature, which is crucial for understanding its stability and decomposition patterns . The characterization of novel chiral thiadiazol derivatives using IR, NMR, and other spectroscopic techniques also contributes to the understanding of the physical and chemical properties of such compounds . These methods could be applied to assess the stability, purity, and other relevant properties of this compound.

Applications De Recherche Scientifique

QSAR Analysis in Antioxidant Design

The compound and its derivatives have been analyzed using QSAR (Quantitative Structure-Activity Relationship) analysis to design new potential antioxidants. The study revealed that molecular descriptors like polarisation, dipole moment, lipophilicity, and energy parameters significantly impact antioxidant activity. The QSAR models developed from this study predict antioxidant activity and serve as a theoretical basis for designing new antioxidants (Drapak et al., 2019).

Antiviral Applications

Derivatives of the compound have shown potential in antiviral applications, especially in inhibiting the main protease of Coronavirus, which is essential for the virus's propagation. This indicates the compound's potential role in designing drugs against COVID-19 and similar viral infections (Rashdan et al., 2021).

Potential in Cancer Treatment

Some derivatives of the compound have shown promising activities against breast cancer cells, indicating their potential role in cancer treatment. These compounds' bioactivities were evaluated, and several showed promising results, paving the way for further studies in cancer therapy (Mahmoud et al., 2021).

Heterocyclic Synthesis

The compound is used in synthesizing various heterocyclic compounds, indicating its versatility and potential in creating biologically active molecules. These synthetic applications open doors to discovering new drugs and biological agents (Pokhodylo et al., 2010).

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and other activities .

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 1-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The solubility properties of thiazole compounds suggest that they may be influenced by the ph and polarity of their environment .

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-5-8(6(2)11)12-9(10-5)7-3-4-7/h7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKVYOBELZNIAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2499370.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B2499372.png)

![(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2499376.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499378.png)

![Methyl 2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2499379.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2499380.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2499382.png)

![3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499383.png)

![N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499384.png)

![3-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2499385.png)

![10-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2499387.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2499388.png)